4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S2/c1-16-10(14-15-12(16)17)9-7-18-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNHEVMBBTRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common approach is the cyclization of thiosemicarbazide derivatives with phenyl isothiocyanate followed by subsequent reactions to introduce the methyl group and complete the triazole ring formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activities. It has shown promise as an antioxidant, antimicrobial, and anti-inflammatory agent.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been found to exhibit cytotoxic properties, making it a candidate for the development of anticancer drugs.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Key Substituent Effects:
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH₂, -OCH₃) exhibit enhanced antioxidant activity due to increased radical scavenging capacity . The target compound’s thiazole ring, which is electron-rich, may similarly stabilize radicals. Electron-withdrawing groups (e.g., -NO₂, -CN) in derivatives like 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol reduce antioxidant efficacy but improve thermal stability .
Physical Properties:
Trends : Higher yields (>80%) correlate with electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂), while electron-withdrawing groups (e.g., -CN, -Br) reduce yields to ~75% .
Antioxidant Activity:
- DPPH/ABTS Assays: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) showed significant radical scavenging due to -NH₂ and -SH groups . Compound 5b (Schiff base derivative) exhibited an IC₅₀ of 5.84 µg/mL in DPPH assays, outperforming ascorbic acid .
Antiviral Potential:
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol demonstrated potent activity against MERS-CoV helicase in silico .
Corrosion Inhibition:
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol inhibited AA6061 aluminum alloy corrosion in HCl, with efficiency linked to adsorption via sulfur and nitrogen atoms . The target compound’s thiazole-thiol structure may offer comparable corrosion inhibition.
Molecular and Electronic Effects
- Tautomerism : 1,3,4-Oxadiazole-2-thione derivatives favor thione tautomers in aqueous media by ~12 kcal/mol . For the target compound, thiol-thione tautomerism may influence reactivity and binding.
- Electron Delocalization : Quantum studies on triazole-thiols show electron delocalization across the triazole ring and substituents, enhancing stability and interaction with biological targets .
Biological Activity
4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, including its antimicrobial and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 274.37 g/mol. The structure features a triazole ring fused with a thiazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study highlighted that various synthesized derivatives showed activity against several bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL , indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 31.25 | Escherichia coli |
| Compound D | 62.5 | Candida albicans |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable investigation focused on the cytotoxic effects of various synthesized triazoles against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds significantly inhibiting cell migration .
Table 2: Cytotoxicity of Selected Triazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl... | IGR39 (Melanoma) | 10 |
| N′-(4-(dimethylamino)... | MDA-MB-231 (Breast) | 15 |
| N′-(2-hydroxy-5-nitrobenzylidene)... | Panc-1 (Pancreatic) | 12 |
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is closely related to their chemical structure. Modifications at specific positions on the triazole or thiazole rings can enhance or diminish their pharmacological effects. For instance, the presence of electron-donating or withdrawing groups can significantly influence the compound's interaction with biological targets .
Case Studies
- Antimicrobial Screening : A study synthesized multiple S-substituted derivatives of triazole-thiols and evaluated their antimicrobial efficacy against clinical strains. The findings indicated a promising spectrum of activity against resistant strains, suggesting potential for further development as therapeutic agents .
- Cytotoxic Evaluation : In another study focused on hydrazone derivatives of triazoles, compounds were tested against various cancer cell lines, revealing enhanced cytotoxicity compared to non-modified triazoles. This underscores the importance of structural modifications in enhancing anticancer properties .
Q & A
Q. Characterization :
- Elemental analysis confirms stoichiometry.
- FTIR identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H stretch at 3200–3400 cm⁻¹) .
- ¹H/¹³C-NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
- LC-MS validates molecular ion peaks and purity .
Basic: How is the coordination chemistry of this compound with transition metals studied?
Methodological Answer:
The triazole-thiol acts as a polydentate ligand, binding via sulfur and nitrogen atoms. Key steps:
- Complex preparation : React the ligand with metal salts (e.g., NiCl₂·6H₂O, CuSO₄) in alcoholic media at 60–80°C for 4–6 hours .
- Characterization :
Advanced: How can researchers resolve contradictions in antioxidant activity data from DPPH assays?
Methodological Answer:
Discrepancies often arise from experimental variables. Recommended strategies:
- Standardize assay conditions : Use a fixed DPPH concentration (0.1 mM in ethanol), controlled pH (6–7), and incubation time (30 minutes in dark) .
- Include controls : Compare with ascorbic acid or Trolox for IC₅₀ normalization .
- Validate with multiple assays : Cross-check results with ABTS or FRAP assays to confirm free-radical scavenging mechanisms .
- Structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups reduce activity) with scavenging efficiency .
Advanced: What strategies optimize microwave-assisted synthesis of S-alkyl derivatives?
Methodological Answer:
Microwave synthesis enhances reaction efficiency through dielectric heating. Key parameters:
- Solvent selection : Use polar solvents (e.g., i-propanol) to improve microwave absorption .
- Reagent ratios : Maintain a 1:1 molar ratio of triazole-thiol to alkylating agent (e.g., (3-bromopropyl)benzene) .
- Temperature control : Optimize at 80–100°C to prevent decomposition .
- Catalyst use : Add NaOH (1 equivalent) to deprotonate the thiol group, accelerating nucleophilic substitution .
Yield improvement : Reported yields increase from 60% (conventional) to 85–90% (microwave) .
Advanced: How do computational methods predict the bioactivity of S-alkylated derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., COX-2 or bacterial enzymes). Validate docking poses with crystallographic data .
- ADME analysis : Predict pharmacokinetics using SwissADME (e.g., logP <5 for blood-brain barrier penetration) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with antimicrobial IC₅₀ values .
Advanced: What experimental challenges arise in oxidation studies, and how are they addressed?
Methodological Answer:
- Disulfide formation : Oxidation with iodine/KI at room temperature may yield disulfides (e.g., [5-(substituted)-4H-1,2,4-triazol-3-yl]disulfide) .
- Side reactions : Heating or microwaving can produce unexpected byproducts (e.g., ring-opened species). Mitigate by:
Advanced: How do substituents influence pharmacological activity?
Methodological Answer:
- Antimicrobial activity : Electron-donating groups (e.g., -OCH₃) enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
- Antioxidant activity : Bulky substituents (e.g., phenylthio) reduce steric hindrance, improving radical scavenging .
- Cytotoxicity : Hydrophobic groups (e.g., cyclohexyl) increase membrane permeability but may elevate toxicity (IC₅₀ <50 µM in HeLa cells) .
Advanced: How is regioselectivity achieved in S-alkylation vs. N-alkylation reactions?
Methodological Answer:
- Base selection : Use weak bases (e.g., Cs₂CO₃) to favor S-alkylation in polar aprotic solvents (e.g., DMF) .
- Steric effects : Bulky alkylating agents (e.g., phenacyl bromide) preferentially attack the less hindered sulfur atom .
- Kinetic control : Short reaction times (1–2 hours) minimize N-alkylation side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
